d9Phe(Flu)avt
Description
d9Phe(Flu)avt is a fluorescently labeled vasotocin (AVT) receptor agonist derived from arginine vasopressin (AVP) analogs. It is specifically engineered to study receptor binding, internalization, and hydrosmotic activity in biological systems. In a seminal study on toad bladder epithelia, this compound demonstrated potent agonistic activity by increasing osmotic water permeability at a low effective dose of 2 nM. It binds competitively to AVT/AVP receptors, displacing radiolabeled [³H]AVP with an IC₅₀ of 10 nM, indicating high receptor affinity .
A hallmark feature of this compound is its ability to internalize into epithelial cells after receptor binding, a process critical for terminating hormone signaling via endocytosis. This internalization is blocked by pre-treatment with the antagonist d4lys(N3)AVT, suggesting receptor-mediated uptake . Unlike antagonists, this compound induces sustained hydrosmotic effects even after removal from the extracellular medium, likely due to prolonged intracellular signaling via cAMP pathways .
Properties
CAS No. |
126660-40-0 |
|---|---|
Molecular Formula |
C74H81N15O18S3 |
Molecular Weight |
1564.7 g/mol |
IUPAC Name |
2-[[2-[[1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[4-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C74H81N15O18S3/c75-60(93)25-24-51-64(97)86-54(36-61(76)94)67(100)88-56(37-110-109-29-26-62(95)82-52(31-40-12-17-43(90)18-13-40)65(98)85-53(66(99)83-51)30-38-6-2-1-3-7-38)69(102)89-28-5-9-57(89)68(101)84-50(8-4-27-79-72(77)78)63(96)87-55(70(103)104)32-39-10-14-41(15-11-39)80-73(108)81-42-16-21-46-49(33-42)74(107-71(46)105)47-22-19-44(91)34-58(47)106-59-35-45(92)20-23-48(59)74/h1-3,6-7,10-23,33-35,50-57,90-92H,4-5,8-9,24-32,36-37H2,(H2,75,93)(H2,76,94)(H,82,95)(H,83,99)(H,84,101)(H,85,98)(H,86,97)(H,87,96)(H,88,100)(H,103,104)(H4,77,78,79)(H2,80,81,108) |
InChI Key |
KDWOWJXJMHKBLM-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)NC(=S)NC6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)NC(=S)NC6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)C(=O)O |
sequence |
CYFQNCPRX |
Synonyms |
1-desamino-8-Arg-9-(flu)Phe-vasotocin d9Phe(flu)AVT MHFP-AVT MPA(1),(4-NH2flu)Phe(9)AVT vasotocin, 1-(beta-mercaptopropionic acid)-8-Arg-9-(4-aminofluoresceinyl-Phe)- vasotocin, 1-deamino-arginyl(8)-(fluorescein)phenylalanine(9)- vasotocin, 1-desamino-Arg(8)-fluorescein-Phe(9)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The functional and pharmacological properties of d9Phe(Flu)avt are best understood when contrasted with structurally or functionally related compounds, particularly its antagonist counterpart d4lys(flu)AVT and other fluoranthene derivatives.
Comparison with d4lys(flu)AVT (Antagonist)
| Parameter | This compound (Agonist) | d4lys(flu)AVT (Antagonist) |
|---|---|---|
| Effective Dose | 2 nM (hydrosmotic activation) | 0.1 µM (hydrosmotic inhibition) |
| Receptor Binding (IC₅₀) | 10 nM (vs. [³H]AVP) | 3 µM (vs. [³H]AVP) |
| Internalization | Yes (receptor-mediated) | No (remains on cell surface) |
| Residual Activity | Sustained after removal | None after removal |
| Cellular Pathway | cAMP-dependent signaling | Blocks cAMP formation |
Key findings:
- Potency : this compound is ~50× more potent in receptor binding than d4lys(flu)AVT .
- Mechanism : Agonist-receptor complexes trigger internalization and sustained signaling, whereas antagonists remain extracellular and inhibit receptor activation .
Comparison with Fluoranthene Derivatives
lists 31 fluoranthene-based compounds, primarily dihydrodiols, dimethoxy derivatives, and carboxylic acids (e.g., compounds 1–31). While structurally distinct from this compound, these compounds share functional relevance in fluorescence studies and receptor interactions:
Key distinctions:
- Receptor Specificity : this compound targets AVT/AVP receptors, unlike fluoranthene derivatives, which lack peptide-based receptor interactions.
- Application : Fluoranthene compounds are primarily metabolic markers, whereas this compound is a tool for studying hormone-receptor dynamics .
Research Implications and Limitations
- Advantages of this compound : High receptor affinity and internalization make it ideal for real-time tracking of receptor endocytosis and signaling.
- Limitations: Fluorescent labeling may alter ligand-receptor kinetics compared to native AVT/AVP.
- Future Directions: Comparative studies with non-fluorescent AVT analogs (e.g., SR-49059, OPC-21268) could further elucidate receptor interactions .
Data Tables
Table 1: Pharmacokinetic Comparison of this compound and d4lys(flu)AVT
| Parameter | This compound | d4lys(flu)AVT |
|---|---|---|
| Effective Dose (nM) | 2 | 100 |
| IC₅₀ (nM) | 10 | 3000 |
| Internalization | Yes | No |
Table 2: Structural Comparison with Fluoranthene Derivatives
| Compound | Functional Groups | Biological Role |
|---|---|---|
| This compound | Peptide, Fluorescein tag | Receptor agonist, signaling |
| cis-7,8-Fluoranthene dihydrodiol | Dihydrodiol, hydroxyl | Environmental metabolite |
| 9-Fluorenone-1-carboxylic acid | Carboxylic acid, ketone | Metabolic probe |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
